Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside
Overview
Description
Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, commonly known as MIM, is a synthetic carbohydrate molecule that has been extensively studied for its applications in various scientific research fields. MIM is a derivative of mannose, a simple sugar that is found in many natural sources.
Scientific Research Applications
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Synthesis of 3,6-Branched Mannose Trisaccharides
- Field : Organic Chemistry
- Application Summary : Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside is used in the synthesis of 3,6-branched mannose trisaccharides .
- Method : The method involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This is achieved by treating various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C .
- Results : This method resulted in 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .
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Synthesis of Methyl 2,3-O-Isopropylidene-a-D-mannofuranoside 5,6-Carbonate
- Field : Organic Chemistry
- Application Summary : Methyl 2,3-O-isopropylidene-a-D-mannofuranoside is used in the synthesis of its 5,6-carbonate .
- Method : The method involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester .
- Results : The reaction yielded the title compound as white crystals .
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Investigation of the Primary Mannose Binding Site of Pradimicin A
- Field : Biochemistry
- Application Summary : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results of the study are not mentioned in the source .
-
Synthesis of Tri- and Tetrahydroxylated Seven-Membered Iminosugars
- Field : Organic Chemistry
- Application Summary : Methyl α-D-mannopyranoside, which can be derived from Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results of the study are not mentioned in the source .
-
Synthesis of Methyl 2,3-O-Isopropylidene-a-D-mannofuranoside 5,6-Carbonate
- Field : Organic Chemistry
- Application Summary : Methyl 2,3-O-isopropylidene-a-D-mannofuranoside is used in the synthesis of its 5,6-carbonate .
- Method : The method involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester .
- Results : The reaction yielded the title compound .
-
Synthesis of Stable Noeuromycin Analog
- Field : Organic Chemistry
- Application Summary : Methyl α-D-mannopyranoside, which can be derived from Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results of the study are not mentioned in the source .
-
Investigation of the Primary Mannose Binding Site of Pradimicin A
- Field : Biochemistry
- Application Summary : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results of the study are not mentioned in the source .
properties
IUPAC Name |
(3aS,4S,6R,7R,7aS)-6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSDARMWTYPFT-DFTQBPQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC(C2O1)OC)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O1)OC)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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